Cas no 2228297-37-6 (1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1998992
- 2228297-37-6
-
- インチ: 1S/C12H14O4/c1-11(2)6-12(11,10(15)16)7-4-3-5-8(13)9(7)14/h3-5,13-14H,6H2,1-2H3,(H,15,16)
- InChIKey: ZKWXPYWKAXMWTR-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=CC=C(C=2O)O)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 222.08920892g/mol
- どういたいしつりょう: 222.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998992-0.25g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1998992-0.5g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1998992-1g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1998992-10g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1998992-0.05g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1998992-5g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1998992-1.0g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1998992-2.5g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1998992-0.1g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1998992-5.0g |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2228297-37-6 | 5g |
$3520.0 | 2023-05-23 |
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2228297-37-6)
The compound 1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2228297-37-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This unique cyclopropane derivative with a catechol moiety has shown promising biological activities, particularly in the context of neurodegenerative diseases and oxidative stress-related disorders. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential therapeutic applications.
Structural analysis reveals that the molecule combines the stability of a cyclopropane ring with the redox-active properties of a catechol group. The dimethyl substitution on the cyclopropane ring enhances metabolic stability while the carboxylic acid functionality provides opportunities for salt formation and prodrug development. This combination of features makes it a versatile scaffold for medicinal chemistry optimization.
In vitro studies published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent antioxidant activity, with an EC50 of 3.2 μM in the ORAC assay. The molecule showed particular efficacy in protecting neuronal cells from oxidative damage, reducing ROS levels by 78% in SH-SY5Y cells exposed to hydrogen peroxide. These findings suggest potential applications in neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.
Pharmacokinetic characterization in rodent models revealed favorable absorption and distribution properties. The compound showed 42% oral bioavailability in rats, with significant penetration across the blood-brain barrier (brain/plasma ratio of 0.85 at 2 hours post-dose). Metabolism studies identified glucuronidation of the catechol hydroxyl groups as the primary metabolic pathway, with a plasma half-life of approximately 4.5 hours in mice.
Recent structure-activity relationship (SAR) investigations have explored modifications to both the cyclopropane and catechol moieties. The 2,2-dimethyl substitution was found to be crucial for maintaining metabolic stability, while modifications to the carboxylic acid group significantly influenced target engagement. These SAR studies have led to the development of several analogs with improved potency and pharmacokinetic profiles.
Mechanistic studies published in ACS Chemical Neuroscience (2024) have identified multiple potential molecular targets, including modulation of the Nrf2-ARE pathway and direct scavenging of reactive oxygen species. The compound was shown to upregulate antioxidant enzymes including heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1 in primary astrocytes, suggesting a multimodal mechanism of neuroprotection.
Current research efforts are focused on evaluating the therapeutic potential of this compound in animal models of neurodegeneration. Preliminary results from a mouse model of Parkinson's disease show significant protection of dopaminergic neurons and improvement in motor function at doses of 25 mg/kg/day. These findings position 1-(2,3-dihydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid as a promising lead compound for further development.
The synthetic route to this compound has been optimized in recent work, with a new four-step synthesis achieving an overall yield of 38% from commercially available starting materials. Process chemistry improvements have addressed previous challenges with diastereoselectivity in the cyclopropane formation step, enabling larger-scale production for preclinical studies.
Future research directions include further optimization of the pharmacokinetic profile through prodrug approaches, investigation of combination therapies with existing neuroprotective agents, and expansion into other therapeutic areas where oxidative stress plays a key pathological role. The unique combination of structural features in this molecule continues to make it a valuable platform for chemical biology research and drug discovery.
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